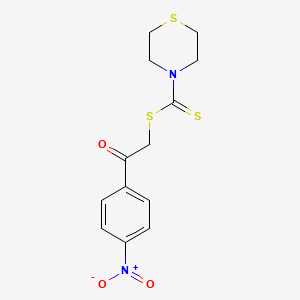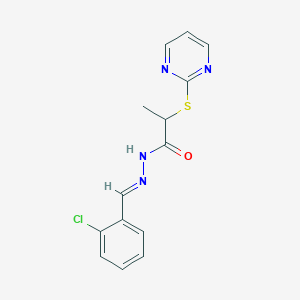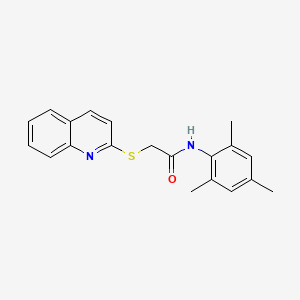
3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile is a chemical compound that belongs to the class of acrylonitriles. It is an important compound in the field of medicinal chemistry and drug discovery. The compound has attracted significant attention from researchers due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile has various scientific research applications. It has been studied for its potential anticancer activity. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential antifungal activity. The compound has been found to inhibit the growth of several fungal strains. Additionally, the compound has been studied for its potential anti-inflammatory and antioxidant activities.
Mecanismo De Acción
The mechanism of action of 3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. The compound has also been found to induce apoptosis in cancer cells. The mechanism of action for the antifungal, anti-inflammatory, and antioxidant activities of the compound is not well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile have been studied in vitro and in vivo. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of fungal strains. In addition, the compound has been found to exhibit anti-inflammatory and antioxidant activities. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile in lab experiments are its potential anticancer, antifungal, anti-inflammatory, and antioxidant activities. The compound is also relatively easy to synthesize. However, the limitations of using the compound in lab experiments are its potential toxicity and lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile. One direction is to further investigate the mechanism of action of the compound. Another direction is to study the potential of the compound as a lead compound for the development of new anticancer, antifungal, anti-inflammatory, and antioxidant drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound.
Métodos De Síntesis
The synthesis of 3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile involves the reaction of 3-bromo-2-chloroaniline with 3,4-dimethoxybenzaldehyde in the presence of potassium carbonate. The reaction is carried out in anhydrous ethanol at reflux temperature for several hours. The resulting product is purified by recrystallization from ethanol to obtain the pure compound.
Propiedades
IUPAC Name |
(Z)-3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-20-16-7-6-13(10-17(16)21-2)14(11-19)8-12-4-3-5-15(18)9-12/h3-10H,1-2H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBBLGGXTYFJIS-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC(=CC=C2)Br)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC(=CC=C2)Br)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5847460.png)
![1-[(3-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5847465.png)



![ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5847501.png)

![3-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B5847503.png)
![N-(2-fluorophenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5847505.png)
![methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5847508.png)
![3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylic acid](/img/structure/B5847520.png)


